6,7-dimethoxy-1H-indole-2-carboxylic acid
CAS No.:
VCID: VC20151730
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
6,7-Dimethoxy-1H-indole-2-carboxylic acid is a compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is of interest due to its structural features and potential applications in organic synthesis and medicinal chemistry. Synthesis and ApplicationsWhile specific synthesis methods for 6,7-dimethoxy-1H-indole-2-carboxylic acid are not detailed in the available literature, indole derivatives are generally synthesized through various organic reactions, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the formation of the indole ring from appropriate precursors. Indole derivatives, including those with carboxylic acid groups, are known for their potential in medicinal chemistry. For instance, indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV-1 integrase, showcasing their potential in antiviral drug development . Additionally, modifications to the indole core can enhance biological activity, as seen in the development of antifungal compounds like 6-methoxy-1H-indole-2-carboxylic acid . Related Indole Derivatives
Biological ActivitiesIndole derivatives have been studied for various biological activities, including antifungal and antiviral properties. For example, 6-methoxy-1H-indole-2-carboxylic acid has shown potential as an antifungal agent, while indole-2-carboxylic acid derivatives are being explored for their ability to inhibit HIV-1 integrase . |
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Product Name | 6,7-dimethoxy-1H-indole-2-carboxylic acid |
Molecular Formula | C11H11NO4 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | 6,7-dimethoxy-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14) |
Standard InChIKey | BDXCJXIGUMTODB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC |
PubChem Compound | 66920625 |
Last Modified | Aug 15 2024 |
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